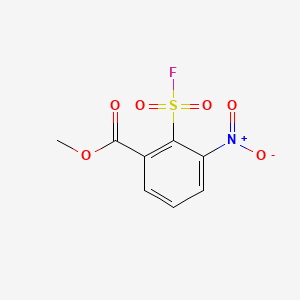
Methyl 2-(fluorosulfonyl)-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(fluorosulfonyl)-3-nitrobenzoate is an organic compound that features a fluorosulfonyl group and a nitro group attached to a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(fluorosulfonyl)-3-nitrobenzoate typically involves the introduction of the fluorosulfonyl group onto a benzoate ester. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is favored for its efficiency and conciseness .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorosulfonylation reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(fluorosulfonyl)-3-nitrobenzoate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the fluorosulfonyl group under mild conditions.
Major Products Formed
Oxidation: The major product is typically a nitrobenzoate derivative.
Reduction: The major product is an aminobenzoate derivative.
Substitution: The major products are substituted benzoate derivatives with the nucleophile replacing the fluorosulfonyl group.
Applications De Recherche Scientifique
Methyl 2-(fluorosulfonyl)-3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl fluorides.
Biology: The compound can be used in chemical biology for the study of enzyme mechanisms and protein labeling.
Industry: Used in the production of materials with specific chemical properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of methyl 2-(fluorosulfonyl)-3-nitrobenzoate involves its functional groups:
Fluorosulfonyl Group: Acts as an electrophile in substitution reactions, facilitating the formation of new bonds with nucleophiles.
Nitro Group: Can undergo reduction to form amines, which are important intermediates in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Similar in having a fluorosulfonyl group but differs in the presence of difluoromethyl groups.
Sulfonyl Fluorides: A broader class of compounds that include various derivatives with different substituents.
Uniqueness
Methyl 2-(fluorosulfonyl)-3-nitrobenzoate is unique due to the combination of a fluorosulfonyl group and a nitro group on a benzoate ester
Propriétés
Formule moléculaire |
C8H6FNO6S |
|---|---|
Poids moléculaire |
263.20 g/mol |
Nom IUPAC |
methyl 2-fluorosulfonyl-3-nitrobenzoate |
InChI |
InChI=1S/C8H6FNO6S/c1-16-8(11)5-3-2-4-6(10(12)13)7(5)17(9,14)15/h2-4H,1H3 |
Clé InChI |
IVNMYPHEKVZBGZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















